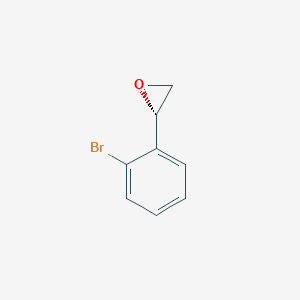

(2R)-2-(2-bromophenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrO |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

(2R)-2-(2-bromophenyl)oxirane |

InChI |

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 |

InChI Key |

ZHYZZBGVWDYSEW-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2Br |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2r 2 2 Bromophenyl Oxirane

Stereospecific and Regioselective Ring-Opening Reactions

The high ring strain energy of the epoxide ring in (2R)-2-(2-bromophenyl)oxirane makes it susceptible to ring-opening reactions by both nucleophiles and electrophiles. The stereochemistry and regiochemistry of these reactions are critical aspects that determine the structure of the resulting products.

Nucleophilic Ring Opening with Various Reagents

Nucleophilic attack on the oxirane ring is a common and synthetically useful transformation. The regioselectivity of this reaction is influenced by a balance of steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom of the epoxide ring through an S_N2 mechanism. magtech.com.cn In the case of this compound, this would be the terminal carbon of the oxirane ring.

However, for aryloxiranes like this compound, weaker nucleophiles often attack the benzylic carbon due to electronic stabilization of the transition state. magtech.com.cn The presence of an acid catalyst can further influence the regioselectivity, promoting attack at the more substituted carbon by weak nucleophiles. magtech.com.cnmagtech.com.cn

A variety of nucleophiles can be employed for the ring-opening of aryloxiranes, including:

Oxygen Nucleophiles: Hydroxides, alkoxides, and phenoxides can open the epoxide to form diols or ether alcohols. For instance, the reaction with 4-hydroxycoumarin (B602359) in the presence of FeCl₃ as a catalyst leads to the formation of furo[3,2-c]coumarin derivatives through a regioselective ring-opening at the less hindered site. rsc.org

Nitrogen Nucleophiles: Amines and azides are effective nucleophiles for epoxide ring-opening, yielding amino alcohols and azido (B1232118) alcohols, respectively. The azide (B81097) ion, for example, attacks the less sterically hindered carbon of the epoxide ring via an SN2 mechanism.

Sulfur Nucleophiles: Thiols and their derivatives can also open the epoxide ring to produce thioether alcohols. researchgate.net

Carbon Nucleophiles: Organometallic reagents like Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds.

The stereochemistry of the nucleophilic ring-opening is typically trans, resulting from the backside attack characteristic of the S_N2 reaction. This means that the stereocenter at the benzylic carbon of this compound will be inverted during the reaction.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aryl Oxiranes

| Nucleophile | Reagent/Catalyst | Product Type | Regioselectivity |

| Hydroxide | NaOH/H₂O | Diol | Attack at less hindered carbon |

| Azide | NaN₃/NH₄Cl | Azido alcohol | Attack at less hindered carbon |

| 4-Hydroxycoumarin | FeCl₃/DMSO | Furo[3,2-c]coumarin derivative | Attack at less hindered carbon rsc.org |

| Dithiophosphorus acids | (salen)Ti(IV) complex | Thioether alcohol | Poor regioselectivity for aryl substituted epoxides researchgate.net |

This table provides illustrative examples and the regioselectivity can be influenced by specific reaction conditions.

Electrophilic Ring Opening Processes

In the presence of protic or Lewis acids, the oxygen atom of the oxirane ring can be protonated or coordinated, respectively. This activation makes the epoxide more susceptible to attack by weak nucleophiles. The ring-opening under these conditions often favors attack at the more substituted carbon (benzylic position) because the positive charge that develops in the transition state is better stabilized by the adjacent phenyl ring. magtech.com.cnmagtech.com.cn

Common reagents for electrophilic ring-opening include:

Protic Acids: HCl, HBr, H₂SO₄

Lewis Acids: BF₃·OEt₂, AlCl₃, TiCl₄

The reaction with hydrogen halides (HX) will typically yield a halohydrin, where the halogen attacks the benzylic carbon and the hydroxyl group is formed at the terminal carbon.

Reactions Involving the Bromophenyl Moiety with Epoxide Retention

A key synthetic advantage of this compound is the ability to selectively functionalize the aryl bromide while preserving the reactive epoxide ring. This allows for the introduction of a wide range of substituents on the aromatic ring, which can then be followed by further transformations of the epoxide.

Cross-Coupling Reactions (e.g., Suzuki, Heck) on the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide of this compound is a suitable handle for such reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the ortho position of the phenyl ring.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.

Careful selection of reaction conditions, such as the catalyst, ligand, base, and solvent, is crucial to ensure that the epoxide ring remains intact during the cross-coupling reaction.

Other Aromatic Functionalization Reactions

Beyond cross-coupling, other reactions can be employed to modify the bromophenyl group. These include nucleophilic aromatic substitution (S_NAr) reactions, although the bromo-substituent is generally less reactive than other leaving groups in S_NAr. Other potential transformations could involve the conversion of the aryl bromide to an organometallic reagent (e.g., via lithium-halogen exchange) followed by reaction with an electrophile, though this would likely be challenging to perform selectively in the presence of the epoxide.

Rearrangement Reactions of Oxirane Systems

Epoxides can undergo various rearrangement reactions, often catalyzed by acids or bases, to yield isomeric products such as aldehydes, ketones, or allylic alcohols. wiley-vch.de

For this compound, potential rearrangements could include:

Acid-catalyzed rearrangement: Protonation of the epoxide oxygen followed by a hydride or phenyl shift could lead to the formation of a carbonyl compound. For instance, rearrangement could potentially yield 2-(2-bromophenyl)acetaldehyde.

Base-induced rearrangement: Strong bases can deprotonate the carbon adjacent to the epoxide ring, leading to the formation of an allylic alcohol.

The specific outcome of a rearrangement reaction is highly dependent on the substrate structure and the reaction conditions. Computational studies can be employed to model the reaction pathways and predict the most likely products. scispace.com For example, the oxidative rearrangement of stilbenes, which share some structural similarities, can lead to 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov

Derivatization and Further Functionalization Strategies

The chiral epoxide, this compound, serves as a valuable building block in organic synthesis, primarily due to the reactivity of its strained three-membered ring. The presence of a bromine atom on the phenyl ring and the specific stereochemistry of the oxirane moiety offer multiple avenues for derivatization and the introduction of new functionalities. The transformations of this compound are largely governed by the principles of epoxide ring-opening reactions, which can be initiated by a variety of nucleophiles.

The regioselectivity of the ring-opening is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the terminal methylene (B1212753) carbon. Conversely, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, where the nucleophile may attack the more substituted benzylic carbon due to the stabilization of the partial positive charge that develops in the transition state.

A significant application of the derivatization of this compound is in the synthesis of chiral β-amino alcohols. These structural motifs are prevalent in many biologically active molecules and pharmaceuticals. The reaction of the epoxide with nitrogen-based nucleophiles, such as amines and azoles, provides a direct route to these valuable compounds.

One notable example is the synthesis of key intermediates for azole antifungal agents. The reaction of this compound with nitrogen-containing heterocycles like imidazole (B134444) or 1,2,4-triazole (B32235) under basic conditions leads to the formation of the corresponding (1R)-1-(2-bromophenyl)-2-(azolyl)ethanols. These reactions are typically stereospecific, with the nucleophilic attack occurring at the terminal carbon of the epoxide, resulting in inversion of configuration at that center and yielding a product with a defined stereochemistry.

For instance, the synthesis of (1R)-1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethanol can be achieved by reacting this compound with imidazole. Similarly, reaction with 1,2,4-triazole can yield (1R)-1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, an important precursor for antifungal drugs. While specific reaction details for the direct derivatization of this compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides a clear indication of the expected reactivity and reaction conditions. For example, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol often proceeds from a related chlorohydrin, which is chemically equivalent to the epoxide for this type of transformation, using a base and a suitable solvent like DMF.

The following table outlines a representative derivatization reaction of a substituted phenyl oxirane with a nitrogen nucleophile, illustrating the general conditions and expected outcomes for the functionalization of this compound.

Table 1: Representative Derivatization of a Phenyl Oxirane Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| 2-chloro-1-(2,4-dichlorophenyl)-ethanol | Imidazole | Sodium Hydroxide | DMF | 110-115 | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol |

| 2-bromo-1-phenylethanone | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Cesium Carbonate | DMF | Room Temp | 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone |

This table presents data for analogous reactions to illustrate the derivatization pathways. Specific yield and detailed conditions for this compound may vary.

Further functionalization can also be achieved by targeting the bromine atom on the phenyl ring through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, after the epoxide has been transformed. This allows for the introduction of a wide array of substituents, further diversifying the molecular scaffold for various applications.

Advanced Spectroscopic and Stereochemical Elucidation of 2r 2 2 Bromophenyl Oxirane

Spectroscopic Techniques for Comprehensive Structural Characterization

The unambiguous determination of the constitution and configuration of (2R)-2-(2-bromophenyl)oxirane relies on the synergistic use of several spectroscopic methods. Each technique provides unique and complementary information, which, when combined, offers a complete picture of the molecule's three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of atoms and providing insights into the stereochemistry of the chiral center.

¹H NMR Spectroscopy: The proton NMR spectrum of an oxirane ring typically displays characteristic signals for the protons on the three-membered ring. Due to the constrained nature of the epoxide ring, the protons are diastereotopic and exhibit distinct chemical shifts and coupling constants. For this compound, the methine proton (CH) attached to the stereocenter and the two methylene (B1212753) protons (CH₂) of the oxirane ring would present a complex splitting pattern, often an AMX or ABC spin system, depending on the magnetic field strength. The coupling constants (J-values) between these protons are particularly informative for confirming the relative stereochemistry. The aromatic protons of the 2-bromophenyl group would appear in the downfield region, with their splitting pattern providing information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments in the molecule. For this compound, one would expect to observe signals for the two carbons of the oxirane ring and the six carbons of the 2-bromophenyl group. The chemical shifts of the oxirane carbons are typically found in a characteristic upfield region. The carbon attached to the bromine atom would show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

| Hypothetical NMR Data for this compound | | :--- | :--- | | ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) | | Aromatic protons | 7.60-7.10 (m, 4H) | | Oxirane CH | 4.05 (dd, 1H) | | Oxirane CH₂ (diastereotopic) | 3.10 (dd, 1H), 2.85 (dd, 1H) | | ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) | | Aromatic C-Br | 122.5 | | Aromatic C (other) | 133.0, 129.5, 128.0, 127.5, 138.0 | | Oxirane CH | 52.5 | | Oxirane CH₂ | 47.0 |

Note: This data is hypothetical and intended for illustrative purposes only.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The key absorptions would include the C-H stretching of the aromatic ring and the oxirane ring, the C-O-C stretching of the epoxide, and the C-Br stretching. The asymmetric and symmetric stretching vibrations of the oxirane ring are particularly diagnostic.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C=O and O-H bonds typically give strong IR signals, C-C and C-S bonds, as well as symmetric vibrations, often produce strong Raman scattering. For this compound, Raman spectroscopy would be useful for observing the skeletal vibrations of the phenyl ring and the symmetric breathing mode of the oxirane ring.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | | Vibration | Approximate Wavenumber (cm⁻¹) | | Aromatic C-H stretch | 3100-3000 | | Aliphatic C-H stretch (oxirane) | 3050-2950 | | C-O-C asymmetric stretch (oxirane) | ~1250 | | C-O-C symmetric stretch (oxirane ring breathing) | ~950-810 | | C-Br stretch | 700-500 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₈H₇BrO), the expected monoisotopic mass would be approximately 197.9680 Da. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pathways observed in the mass spectrum can also provide structural information. Common fragmentation patterns for epoxides include cleavage of the C-C bond of the ring and rearrangements. For this specific molecule, loss of CO, CHO, and the bromine atom would be expected fragmentation pathways.

| General Compound Information | |

| Compound Name | This compound |

| CAS Number | 387878-49-1. organic-chemistry.org |

| Molecular Formula | C₈H₇BrO. organic-chemistry.org |

| Molecular Weight | 199.046 g/mol . organic-chemistry.org |

| Predicted Monoisotopic Mass | 197.9680 Da |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center without the need for reference to other chiral compounds. The presence of the heavy bromine atom would facilitate the determination of the absolute configuration using anomalous dispersion effects.

While a crystal structure for the isolated molecule is not publicly available, a structure containing a 3-(2-bromophenyl)oxirane moiety has been reported, demonstrating the feasibility of such analysis. libretexts.org The data from such an analysis would provide definitive proof of the (R) configuration at the C2 position.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Stereochemistry

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light. These methods are particularly valuable for determining the enantiomeric purity and confirming the absolute stereochemistry of a sample.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral molecule will exhibit a characteristic ORD curve, and the sign of the rotation at a specific wavelength (often the sodium D-line at 589 nm) is a key physical property. For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths away from any electronic transitions. The sign and magnitude of the specific rotation are dependent on the absolute configuration of the molecule. The enantiomeric purity of a sample can be determined by comparing its measured specific rotation to that of the pure enantiomer. While the specific rotation value for this compound is not widely reported, it would be a critical parameter for its characterization.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms. For a chiral molecule like this compound, the electronic transitions of its chromophores, primarily the bromophenyl group, are expected to give rise to characteristic CD signals, known as Cotton effects.

Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are instrumental in predicting the CD spectra of chiral molecules, especially when experimental data is scarce. These calculations can determine the sign and intensity of Cotton effects associated with specific electronic excitations, allowing for the correlation of the observed or predicted spectrum with the absolute configuration of the molecule.

In the case of this compound, the electronic transitions of the ortho-substituted benzene ring are the main contributors to the CD spectrum. The presence of the bromine atom and the oxirane ring influences the electronic environment of the aromatic chromophore, leading to distinct chiroptical properties. The predicted CD spectrum would exhibit Cotton effects corresponding to the π → π* transitions of the benzene ring. The signs of these Cotton effects are directly related to the (R) configuration at the chiral center.

Based on studies of analogous chiral aromatic epoxides, such as styrene (B11656) oxide and its derivatives, the CD spectrum of this compound is anticipated to show a series of positive and negative Cotton effects in the ultraviolet region. The precise wavelengths and rotational strengths of these effects are sensitive to the conformation of the molecule, particularly the relative orientation of the phenyl and oxirane rings.

A hypothetical data table based on theoretical calculations for this compound could be presented as follows. This data illustrates the expected electronic transitions and their corresponding Cotton effects.

| Transition | Predicted Wavelength (λ) (nm) | Predicted Molar Ellipticity [θ] (deg·cm²/dmol) |

| ¹Lₐ (π → π) | ~220 | Positive |

| ¹Lₑ (π → π) | ~270 | Negative |

This predicted data suggests that the molecule would exhibit a positive Cotton effect at a shorter wavelength and a negative Cotton effect at a longer wavelength, which is a common pattern for chiral aromatic compounds. The signs and magnitudes of these effects provide a unique fingerprint for the (2R)-enantiomer.

Further research involving the experimental measurement of the CD spectrum of this compound would be invaluable for validating these theoretical predictions and providing a more complete understanding of its chiroptical properties. Such studies would also contribute to the broader knowledge of structure-chiroptical property relationships in this class of chiral epoxides.

Theoretical and Computational Studies on 2r 2 2 Bromophenyl Oxirane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for studying organic molecules like (2R)-2-(2-bromophenyl)oxirane, enabling the exploration of their conformational landscapes, electronic structures, and spectroscopic properties. While specific DFT studies exclusively focused on this compound are not abundant in the literature, we can infer its properties based on extensive research on related substituted oxiranes and aromatic compounds.

The presence of a flexible bond between the oxirane and the 2-bromophenyl ring allows for multiple conformations of this compound. Conformational analysis aims to identify the stable geometries (conformers) of a molecule and to determine their relative energies to construct a potential energy surface.

The primary factor governing the conformational preference is the dihedral angle between the plane of the phenyl ring and the oxirane ring. Computational studies on similar ortho-substituted phenyl systems suggest that the most stable conformers arise from a balance between steric hindrance and electronic interactions. For this compound, the bulky bromine atom at the ortho position would likely lead to significant steric repulsion with the oxirane ring.

A relaxed potential energy surface scan, calculated using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would likely reveal two main energy minima. These minima would correspond to conformations where the oxirane ring is rotated away from the bromine atom to minimize steric clash. The global minimum would be the conformer that optimizes both steric and electronic (hyperconjugative) interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents plausible, illustrative data that would be expected from a DFT calculation.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | ~120° | 0.00 | 75.3 |

| B | ~-60° | 0.85 | 24.7 |

| Transition State | ~0° | 4.50 | - |

The energy barrier between these conformers, representing the transition state where the oxirane and bromine are eclipsed, would also be a key feature of the energy landscape. This barrier would provide insight into the flexibility of the molecule at different temperatures.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons within the molecule and identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For an epoxide, the HOMO is typically associated with the lone pairs of the oxygen atom, making it a site for electrophilic attack (e.g., protonation). The LUMO is generally a σ* anti-bonding orbital associated with the C-O bonds of the epoxide ring. Nucleophilic attack is directed towards one of the carbon atoms of the epoxide, leading to the breaking of a C-O bond.

The 2-bromophenyl substituent would modulate the energies and shapes of these frontier orbitals. The electron-withdrawing nature of the bromine atom would lower the energy of both the HOMO and LUMO. The HOMO is likely to have significant contributions from the π-system of the benzene (B151609) ring, while the LUMO will be centered on the epoxide ring, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom, indicating its nucleophilicity and ability to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected near the hydrogen atoms and potentially on the carbon atoms of the epoxide ring, highlighting them as sites for nucleophilic attack.

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents plausible, illustrative data that would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Epoxide Oxygen | -0.65 e |

| Mulliken Charge on Cα (benzylic) | +0.15 e |

| Mulliken Charge on Cβ | -0.05 e |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is a standard feature of quantum chemistry packages. These values can be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. The predicted shifts would be sensitive to the conformation of the molecule, particularly for the protons on the oxirane ring and the carbon atoms of the phenyl ring closest to the epoxide. Comparing the Boltzmann-averaged calculated shifts for the stable conformers with the experimental spectrum can provide strong evidence for the predominant conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding IR intensities can also be computed. These calculations can aid in the assignment of experimental IR spectra. Key vibrational modes for this compound would include the C-O stretching of the epoxide ring, the C-H stretching of the aromatic and epoxide protons, and the C-Br stretching frequency. While calculated harmonic frequencies often overestimate experimental values, uniform scaling factors can be applied to improve the agreement. researchgate.net

Mechanistic Investigations of Reaction Pathways through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic ring-opening of the epoxide. DFT calculations can be used to map the potential energy surface for this process, identifying the transition states and intermediates involved.

The ring-opening can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the oxygen atom is first protonated, making the epoxide a much better electrophile. The subsequent nucleophilic attack can proceed through a mechanism with significant Sₙ1 character, where a partial positive charge develops on the more substituted carbon atom (the benzylic carbon). Under basic or neutral conditions, the reaction follows an Sₙ2-like mechanism, where the nucleophile attacks one of the epoxide carbons in a concerted fashion.

For this compound, nucleophilic attack can occur at either the benzylic carbon (Cα) or the terminal carbon (Cβ) of the epoxide. Computational studies on similar styrene (B11656) oxides have shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the nucleophile. Calculations would involve locating the transition state structures for attack at both Cα and Cβ. The relative activation energies (ΔG‡) for these two pathways would determine the predicted regioselectivity of the reaction. The ortho-bromine substituent would likely exert both steric and electronic effects on the transition states, influencing the outcome.

Prediction and Rationalization of Stereoselectivity in Asymmetric Reactions

Since this compound is a chiral molecule, its reactions can proceed with stereoselectivity. Computational modeling can be used to predict and rationalize the stereochemical outcome of reactions involving this epoxide.

In nucleophilic ring-opening reactions that proceed via an Sₙ2 mechanism, the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the reacting carbon center. Computational modeling can confirm this by visualizing the geometry of the transition state.

In reactions where new stereocenters are formed, such as in asymmetric catalysis, DFT can be used to model the transition states involving the substrate, the reagent, and the chiral catalyst. By comparing the energies of the diastereomeric transition states, the model can predict which product stereoisomer will be formed in excess. For example, in the kinetic resolution of a racemic mixture of 2-(2-bromophenyl)oxirane (B2677418) using a chiral catalyst, computational studies could elucidate the origin of the enantioselectivity by identifying the key interactions in the transition state that favor the reaction of one enantiomer over the other.

2r 2 2 Bromophenyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Chiral Alcohols and Diols

The primary reactivity of (2R)-2-(2-bromophenyl)oxirane involves the nucleophilic ring-opening of the epoxide. This reaction is a powerful method for the synthesis of enantiomerically enriched 1,2-disubstituted ethanes, particularly chiral alcohols and diols, which are themselves important intermediates in organic synthesis. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Generally, for aryl-substituted epoxides like this compound, nucleophilic attack can occur at either the benzylic (C1) or the terminal (C2) carbon of the oxirane ring. Strong nucleophiles, under non-acidic conditions, typically attack the less sterically hindered terminal carbon (C2) in an SN2 fashion. In contrast, under acidic conditions, the reaction often proceeds through a transition state with significant carbocationic character at the more stable benzylic position. This favors nucleophilic attack at the benzylic carbon (C1).

The hydrolysis of the epoxide leads to the formation of the corresponding chiral diol, (R)-1-(2-bromophenyl)ethane-1,2-diol. This transformation can be catalyzed by either acid or base, with the reaction conditions influencing the regioselectivity of the initial water molecule attack. Similarly, other nucleophiles such as alcohols, amines, and azide (B81097) ions can be employed to generate a variety of chiral β-substituted alcohols. rsc.org For instance, the reaction with sodium azide is a common route to chiral 1,2-azido alcohols, which are valuable precursors to 1,2-amino alcohols, essential components in many biologically active compounds and chiral ligands. rsc.org

The following table illustrates the expected products from the ring-opening of this compound with various nucleophiles, based on general principles of epoxide chemistry.

| Nucleophile (Nu-H) | Reagent/Conditions | Major Product | Product Type |

| H₂O | H₃O⁺ (catalytic) | (R)-1-(2-bromophenyl)ethane-1,2-diol | Chiral Diol |

| ROH | H⁺ or RO⁻ | (R)-2-alkoxy-1-(2-bromophenyl)ethan-1-ol | Chiral β-alkoxy alcohol |

| NaN₃ | H₂O, heat | (R)-2-azido-1-(2-bromophenyl)ethan-1-ol | Chiral β-azido alcohol |

| R₂NH | Heat | (R)-1-(2-bromophenyl)-2-(dialkylamino)ethan-1-ol | Chiral β-amino alcohol |

Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds. The oxirane ring can be opened by a nucleophile that is either part of the same molecule or introduced as a separate reagent, followed by a subsequent cyclization step involving the 2-bromophenyl group.

One common strategy involves the ring-opening of the epoxide with a binucleophilic reagent. For example, reaction with a 1,2-diamine, such as ethylenediamine, can lead to the formation of a chiral amino alcohol intermediate. This intermediate can then undergo an intramolecular cyclization to form a six-membered heterocycle. Specifically, the synthesis of chiral tetrahydroquinoxalines can be envisioned starting from the reaction of this compound with a substituted o-phenylenediamine. The initial nucleophilic attack of one amino group on the epoxide ring would be followed by a second intramolecular nucleophilic substitution or a metal-catalyzed cross-coupling reaction to form the heterocyclic ring. While direct examples with this compound are not prevalent in the literature, the synthesis of chiral tetrahydroquinoxalines from other precursors is a well-established field, highlighting the potential of this approach. rsc.orgnih.govrsc.org

Similarly, the synthesis of chiral morpholine derivatives can be achieved. Morpholines are important structural motifs in medicinal chemistry. A potential route could involve the ring-opening of this compound with a protected amino alcohol. Subsequent intramolecular Williamson ether synthesis or another cyclization strategy would yield the morpholine ring. The synthesis of chiral morpholines from epoxides is a known transformation. researchgate.netresearchgate.netrsc.org

The 2-bromo-substituent on the phenyl ring is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the introduction of additional complexity before or after the manipulation of the oxirane ring, setting the stage for subsequent intramolecular cyclization events to form diverse heterocyclic systems.

Role in the Construction of Structurally Diverse Organic Frameworks in Asymmetric Synthesis

The enantiopure nature of this compound makes it a valuable precursor for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis for the construction of complex organic frameworks. The 1,2-disubstituted ethane backbone, accessible through the ring-opening of the epoxide, is a common feature in many successful chiral ligands.

For example, the ring-opening of the epoxide with an amine can lead to chiral amino alcohols. These amino alcohols can be further elaborated into more complex ligand structures, such as those used in asymmetric hydrogenation, aldol reactions, or Michael additions. The design of chiral ligands is a cornerstone of asymmetric catalysis, and building blocks derived from readily available chiral epoxides are highly sought after. nih.gov

Furthermore, chiral diols or amino alcohols derived from this compound can be used as the chiral backbone for the synthesis of ligands for metal-organic frameworks (MOFs). Chiral MOFs are crystalline materials with porous structures that have shown great promise in applications such as enantioselective separation and asymmetric catalysis. researchgate.netnih.govrsc.org The synthesis of these frameworks often relies on the use of enantiopure organic linkers (ligands). A typical strategy involves synthesizing a dicarboxylic acid or a similar difunctional molecule that incorporates a chiral unit. The chiral diol derived from this compound could be elaborated into such a chiral linker, which would then be used in the solvothermal synthesis of a chiral MOF. The bromine atom also offers a synthetic handle for further functionalization of the ligand to fine-tune the properties of the resulting framework.

The table below outlines potential transformations of this compound into precursors for chiral ligands.

| Precursor Derived from this compound | Potential Ligand Type | Application in Asymmetric Synthesis |

| (R)-1-(2-bromophenyl)-2-aminoethanol derivatives | Chiral Amino Alcohol Ligands | Asymmetric transfer hydrogenation, addition of organozincs to aldehydes |

| (R)-1-(2-bromophenyl)ethane-1,2-diol derivatives | Chiral Diol Ligands, Chiral Diphosphine Ligands (e.g., DIOP analogues) | Asymmetric dihydroxylation, asymmetric hydrogenation |

| Dicarboxylic acid derivatives of the above | Chiral Linkers for MOFs | Heterogeneous asymmetric catalysis, enantioselective separations |

Future Research Directions and Emerging Methodologies for Chiral Oxiranes

Development of Novel and Highly Efficient Enantioselective Catalytic Systems

The synthesis of enantiomerically pure epoxides remains a cornerstone of modern organic chemistry. Future research will focus on creating more sophisticated and efficient catalytic systems to achieve this.

A primary direction is the design of novel chiral catalysts that can facilitate the asymmetric epoxidation of prochiral olefins with high enantioselectivity and turnover numbers. rsc.org While significant progress has been made with catalysts like metal-salen complexes and metalloporphyrins, the quest for catalysts that are cheaper, more robust, and effective for a broader range of substrates continues. rsc.org Research into chiral ruthenium complexes with H2O2 as a green oxidant, for instance, has shown promise in the enantioselective epoxidation of unfunctionalized olefins, achieving moderate enantiomeric excess. rsc.org

Another promising avenue is the development of organocatalysts for asymmetric epoxidation. These metal-free catalysts offer advantages in terms of lower toxicity and cost. rsc.org The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst derived from the amino acid proline, exemplifies a highly selective method for producing chiral alcohols from ketones, a process that can be conceptually extended to epoxide synthesis. youtube.com The ease of modifying such catalysts allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for specific substrates. youtube.com

Furthermore, the exploration of bimetallic synergistic catalysis is expected to yield highly active and selective catalysts for the ring-opening polymerization of epoxides, which can be adapted for asymmetric synthesis. pnas.org The chirality of these catalysts, often derived from both the ligand backbone and axial linkers, plays a crucial role in inducing the desired stereochemistry. pnas.org

The table below summarizes some of the key catalytic systems and their performance in enantioselective epoxidation.

| Catalyst System | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Key Features |

| Chiral Ruthenium Complex | Unfunctionalized Olefins | H2O2 | Up to 40% | Utilizes a green oxidant. rsc.org |

| Chiral Metalloporphyrins | Terminal Olefins | PhIO | >97% | High turnover numbers. rsc.org |

| Manganese-Salen Complexes | cis-1,2-disubstituted Olefins | High | Effective for specific olefin types. rsc.org | |

| Chiral Oxazaborolidine (CBS) | Ketones (for reduction) | Excellent | Metal-free, derived from natural amino acids. youtube.com | |

| Dinuclear Bimetallic Catalysts | Epoxides (for polymerization) | High | Synergistic catalytic effect. pnas.org |

Integration with Sustainable and Green Chemistry Principles

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. uva.nl Future research on chiral oxiranes will be heavily influenced by this paradigm shift, focusing on developing more sustainable synthetic routes.

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. acs.org The development of highly efficient and recyclable catalysts, as discussed in the previous section, directly aligns with this principle. Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.com Epoxide opening reactions are often cited as exemplary atom-economical processes. nih.gov

The use of safer solvents and reaction conditions is another critical area of focus. sigmaaldrich.comacs.org Research into solvent-free or highly concentrated reaction conditions is gaining traction, although challenges remain as catalyst performance can vary significantly without a solvent. nih.gov The use of environmentally benign solvents and conducting reactions at ambient temperature and pressure are key goals. sigmaaldrich.comresearchgate.net

Reducing the use of derivatization and protecting groups is another principle of green chemistry that will shape future synthetic strategies. acs.orgsigmaaldrich.com The high specificity of enzymatic reactions, for example, often eliminates the need for protecting groups, making them an attractive green alternative. acs.org The use of renewable feedstocks is also a growing area of interest in the sustainable synthesis of chemical compounds. nih.gov

The following table outlines the twelve principles of green chemistry and their relevance to the synthesis of chiral oxiranes.

| Principle of Green Chemistry | Application in Chiral Oxirane Synthesis |

| Prevention | Designing syntheses to prevent waste. sigmaaldrich.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.orgsigmaaldrich.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. uva.nlacs.org |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. acs.org |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. sigmaaldrich.comacs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. sigmaaldrich.com |

| Use of Renewable Feedstocks | Utilizing renewable raw materials. nih.gov |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. acs.orgsigmaaldrich.com |

| Catalysis | Using catalytic reagents instead of stoichiometric ones. acs.org |

| Design for Degradation | Designing products that break down into innocuous substances after use. acs.org |

| Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. sigmaaldrich.com |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance that minimize the potential for chemical accidents. nih.gov |

Advanced Analytical Methodologies for Real-Time Reaction Monitoring and Chiral Analysis

The ability to monitor chemical reactions in real-time and accurately determine the enantiomeric composition of products is crucial for process optimization and quality control. Future research will focus on developing and implementing advanced analytical techniques for chiral oxiranes.

Techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are standard for chiral separations. nih.govwikipedia.org The development of new chiral stationary phases (CSPs) continues to improve the resolution and efficiency of these methods. wikipedia.org

However, there is a growing demand for real-time analysis. Process Analytical Technology (PAT) is becoming increasingly important in continuous flow chemistry, allowing for immediate feedback and control of reaction parameters. chemrxiv.org Techniques like NMR, UV/vis, and IR spectroscopy can be integrated into reaction setups for real-time monitoring of reactant consumption and product formation. chemrxiv.org

For chiral analysis, innovative methods are emerging. Time-resolved circular dichroism, for example, allows for the study of chirality on ultrafast timescales, providing insights into the dynamics of chiral molecules. scitechdaily.com The kinetic method using tandem mass spectrometry offers a way to determine enantiomeric excess (ee) in real-time from reaction mixtures. rsc.org Furthermore, single-molecule detection platforms are being developed to observe chirality recognition events directly, offering unprecedented insights into the fundamental mechanisms of chiral interactions. pku.edu.cn

The development of robust analytical methods is also essential for monitoring the formation and activation of chiral catalysts themselves, ensuring the reproducibility of catalytic reactions. figshare.com

The table below highlights some of the advanced analytical techniques and their applications in the context of chiral oxiranes.

| Analytical Technique | Application | Key Advantages |

| Chiral HPLC/GC/CE | Separation and quantification of enantiomers. nih.govwikipedia.org | High resolution and sensitivity. nih.gov |

| Process Analytical Technology (PAT) | Real-time reaction monitoring. chemrxiv.org | Enhanced reaction understanding and control. chemrxiv.org |

| Time-Resolved Circular Dichroism | Studying ultrafast chiral dynamics. scitechdaily.com | Provides information on conformational changes. scitechdaily.com |

| Kinetic Method (Mass Spectrometry) | Real-time determination of enantiomeric excess. rsc.org | Rapid analysis of reaction mixtures. rsc.org |

| Single-Molecule Detection | Direct observation of chirality recognition. pku.edu.cn | Unveils fundamental mechanisms of chiral interactions. pku.edu.cn |

Q & A

Q. What are the common synthetic routes for preparing (2R)-2-(2-bromophenyl)oxirane with high enantiomeric purity?

- Methodological Answer : The enantioselective synthesis of this compound typically employs asymmetric epoxidation of styrene derivatives. For example, biomimetic enzymatic cascades or chiral catalysts like Jacobsen’s Mn(III)-salen complexes can achieve high enantiomeric excess (ee). A reported method for the S-enantiomer ( ) involves styrene monooxygenase-mediated oxidation, which could be adapted for the R-enantiomer by selecting enzymes with opposite stereoselectivity. Post-synthesis, enantiopurity is confirmed via chiral GC or HPLC (e.g., >90% ee, as in ). Key steps include optimizing reaction temperature, pH, and co-solvents to minimize racemization .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, orthorhombic crystal systems (space group P222) with unit cell parameters (e.g., a = 6.66 Å, b = 10.03 Å, c = 20.24 Å) have been used for related epoxides ( ). Complementary techniques include optical rotation measurements and circular dichroism (CD). Chiral chromatography (GC/HPLC with chiral stationary phases) can resolve enantiomers and quantify ee, as demonstrated for brominated styrene oxides ( ) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, oxirane protons at δ 3.1–4.2 ppm).

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHBrO, [M+Na] = 224.96) ().

- IR : Peaks at ~820–970 cm confirm epoxide ring vibrations ().

- XRD : Resolves stereochemistry () .

Advanced Research Questions

Q. What are the challenges in achieving high enantioselectivity in the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Challenges include competing non-stereoselective pathways and substrate steric hindrance. Solutions involve:

- Catalyst Design : Chiral salen or pyrrolidine-based catalysts with bulky substituents improve steric control ().

- Enzymatic Systems : Engineered styrene monooxygenases (e.g., Pseudomonas spp.) enhance R-selectivity ().

- Kinetic Resolution : Use of lipases or esterases to selectively hydrolyze undesired enantiomers ().

- Reaction Optimization : Lower temperatures (0–5°C) and non-polar solvents (toluene) reduce racemization .

Q. How do the ring-opening reactions of this compound compare with other brominated epoxides under nucleophilic conditions?

Q. What role does this compound serve as a chiral building block in the synthesis of bioactive compounds?

- Methodological Answer : This epoxide is a precursor to β-blockers, antiviral agents, and kinase inhibitors. For example:

- Anticancer Agents : Ring-opening with thiols produces sulfhydryl adducts, which inhibit tyrosine kinases ().

- Antimicrobials : Coupling with boronic acids (e.g., 2-bromophenylboronic acid, ) forms aryloxirane derivatives with biofilm-disrupting activity.

- Peptide Mimetics : Azide-functionalized analogs () enable Huisgen cycloaddition for glycopeptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.